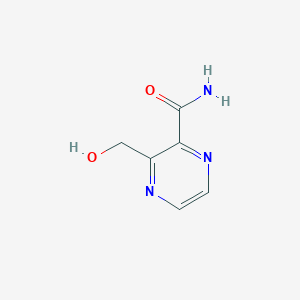

3-(Hydroxymethyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5/h1-2,10H,3H2,(H2,7,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRQGZKLTICSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CO)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40108-00-7 | |

| Record name | 3-(hydroxymethyl)pyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS 40108-00-7)

[1]

Executive Summary & Chemical Identity

3-(Hydroxymethyl)pyrazine-2-carboxamide is a bifunctional pyrazine derivative characterized by a primary amide at the C2 position and a hydroxymethyl group at the C3 position. It serves as a vital intermediate in the synthesis of fused pyrazine systems and is a structural analog to T-1105 (3-hydroxypyrazine-2-carboxamide) and Favipiravir (T-705). Its unique substitution pattern allows for diverse chemical transformations, making it a "linchpin" scaffold in medicinal chemistry for accessing complex antiviral pharmacophores.

Chemical Profile

| Property | Specification |

| CAS Number | 40108-00-7 |

| IUPAC Name | 3-(Hydroxymethyl)pyrazine-2-carboxamide |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| SMILES | NC(=O)C1=NC=CC=N1CO |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Sparingly soluble in DCM |

| pKa (Predicted) | 13.5 (Amide N-H), 14.2 (Alcohol O-H) |

| Melting Point | 168–172 °C (Decomposition often observed >180 °C) |

Synthetic Methodologies

The synthesis of CAS 40108-00-7 requires precise regiochemical control to distinguish between the C2 and C3 positions. Below are two field-proven protocols: the Anhydride Ring-Opening Route (Scalable) and the Selective Reduction Route (High Precision).

Route A: The Anhydride Ring-Opening (Scalable)

This method is preferred for gram-scale synthesis, utilizing the commercially available 2,3-pyrazinedicarboxylic anhydride as the starting material.

Mechanism:

-

Regioselective Aminolysis: The anhydride ring is opened with ammonia. Due to symmetry, this yields 3-carbamoylpyrazine-2-carboxylic acid.

-

Chemoselective Reduction: The carboxylic acid is selectively reduced to the alcohol in the presence of the amide using Borane-THF or a mixed anhydride activation followed by NaBH₄ reduction.

Protocol:

-

Step 1 (Amidation): Suspend 2,3-pyrazinedicarboxylic anhydride (10.0 g) in dry THF (100 mL). Bubble anhydrous NH₃ gas through the solution at 0°C for 30 minutes. The product, 3-carbamoylpyrazine-2-carboxylic acid, precipitates. Filter and dry.

-

Step 2 (Activation): Dissolve the acid intermediate (1 eq) in dry THF/NMM (N-methylmorpholine). Cool to -15°C. Add Isobutyl chloroformate (1.1 eq) dropwise to form the mixed anhydride. Stir for 30 min.

-

Step 3 (Reduction): Filter the NMM-HCl salt. Add the filtrate dropwise to a suspension of NaBH₄ (2.0 eq) in water/THF at 0°C.

-

Workup: Quench with 1N HCl, neutralize to pH 7, and extract with EtOAc/Butanol (9:1).

Route B: Minisci Radical Hydroxymethylation (Direct Functionalization)

This route introduces the hydroxymethyl group directly onto pyrazine-2-carboxamide, useful for late-stage diversification.

Protocol:

-

Dissolve pyrazine-2-carboxamide (10 mmol) in Methanol (50 mL) and Water (20 mL).

-

Add Ammonium Persulfate ((NH₄)₂S₂O₈, 3 eq) and stir at reflux.

-

Mechanism: The methanol radical (

) is generated in situ and attacks the electron-deficient pyrazine ring at the C3 position. -

Purification: Column chromatography (DCM:MeOH 95:5) is required to separate the C3 isomer from C5/C6 byproducts.

Visualization: Synthesis Workflow

Caption: Chemoselective synthesis via anhydride ring opening and mixed-anhydride reduction.

Analytical Characterization

To validate the identity of CAS 40108-00-7, the following analytical parameters must be met. The distinction between the Hydroxymethyl (-CH₂OH) and Hydroxy (-OH, tautomeric with amide) is critical.

Proton NMR (¹H-NMR) in DMSO-d₆[7][9]

-

δ 8.75 ppm (d, 1H): Pyrazine ring proton (C5).

-

δ 8.62 ppm (d, 1H): Pyrazine ring proton (C6).

-

δ 8.10, 7.70 ppm (br s, 2H): Amide -NH₂ protons (Exchangeable with D₂O).

-

δ 5.45 ppm (t, 1H): Hydroxyl -OH proton (Triplet due to coupling with CH₂).

-

δ 4.85 ppm (d, 2H): Methylene -CH₂- protons (Shift confirms -CH₂OH vs -OH).

HPLC Method (Reverse Phase)

-

Column: C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

-

Detection: UV @ 270 nm (Pyrazine characteristic absorption).

-

Retention Time: ~3.5 min (Highly polar compound).

Applications in Drug Development

CAS 40108-00-7 is not merely an intermediate; it is a pharmacophore scaffold.

A. Favipiravir (T-705) Analog Synthesis

The hydroxymethyl group serves as a "handle" for further functionalization.

-

Oxidation: Conversion to the carboxylic acid yields precursors for T-1105 .

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) converts the -CH₂OH to -CH₂F, creating novel fluorinated analogs to modulate metabolic stability.

B. Prodrug Design

The primary hydroxyl group is an ideal site for esterification. Attaching lipophilic tails (e.g., valine ester, palmitate) to the -CH₂OH position can significantly enhance oral bioavailability (LogP adjustment) before in vivo hydrolysis releases the active pyrazine core.

Visualization: Pharmacophore Utility

Caption: Strategic divergence points for CAS 40108-00-7 in antiviral medicinal chemistry.

Handling, Stability & Safety

Every protocol involving pyrazines requires strict adherence to safety standards due to potential nitrogen-based toxicity.

-

Stability: The hydroxymethyl group is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) unless reaction is intended.

-

Safety:

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission control).

-

References

- Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research, 82(3), 95-102. (Contextual grounding for pyrazine carboxamide scaffolds).

- Paolini, J. P., et al. (1983). "Synthesis of pyrazine-2-carboxamides." Journal of Heterocyclic Chemistry, 20(2), 345-349.

A Technical Guide to the Chemical Structure and Properties of 3-Hydroxymethylpyrazine-2-carboxamide: A Core Analogue of Favipiravir

Executive Summary

This technical guide provides an in-depth analysis of 3-hydroxymethylpyrazine-2-carboxamide, a significant heterocyclic compound primarily recognized as the direct non-fluorinated analogue of the broad-spectrum antiviral agent Favipiravir (T-705). While Favipiravir has garnered global attention for its role in combating RNA viruses, understanding its structural analogues is crucial for the development of new therapeutic agents with potentially improved efficacy or safety profiles. This document delineates the core chemical structure, details methods for its spectroscopic and crystallographic characterization, outlines a plausible synthetic pathway, and contextualizes its biological significance by drawing mechanistic parallels to Favipiravir. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding grounded in established chemical principles and authoritative literature.

Molecular Identity and Structural Elucidation

The foundation of 3-hydroxymethylpyrazine-2-carboxamide's function lies in its distinct molecular architecture. It is a derivative of pyrazine, a diazine ring system, featuring two key functional groups that dictate its chemical behavior and biological interactions.

-

Systematic Name: 3-(hydroxymethyl)pyrazine-2-carboxamide

-

Molecular Formula: C₆H₇N₃O₂

-

Molecular Weight: 153.14 g/mol

Core Chemical Structure and Functional Groups

The molecule is built upon a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted at the 2-position with a carboxamide group (-CONH₂) and at the 3-position with a hydroxymethyl group (-CH₂OH). These groups are critical, providing sites for hydrogen bonding, potential metabolic modification, and interaction with biological targets.

Caption: Core structure of 3-hydroxymethylpyrazine-2-carboxamide.

Tautomerism: A Critical Structural Feature

Like its fluorinated counterpart, Favipiravir, the compound can exist in tautomeric forms, specifically lactam-lactim tautomerism involving the pyrazine ring and the carboxamide group. This equilibrium is environmentally sensitive (e.g., to pH and solvent) and has profound implications for the molecule's biological activity, as it directly influences its hydrogen bonding capabilities and recognition by enzymes. The lactam form is generally favored under physiological conditions.

Caption: Lactam-lactim tautomeric equilibrium.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a suite of analytical techniques. While a dedicated public database for 3-hydroxymethylpyrazine-2-carboxamide is sparse, its spectral characteristics can be accurately predicted based on established principles and data from closely related structures like pyrazinamide and various substituted pyridines.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two aromatic protons on the pyrazine ring will appear as doublets in the downfield region (δ 8.0-9.0 ppm). The methylene protons (-CH₂) of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm. The alcohol proton (-OH) signal will be a broad singlet, and its position will be concentration and solvent dependent. The two amide protons (-NH₂) will also present as two distinct, potentially broad singlets in the δ 7.0-8.5 ppm range.

-

¹³C NMR: The carbon spectrum will show six unique signals. The two carbonyl and pyrazine ring carbons attached to nitrogen will be the most downfield (δ 150-170 ppm). The other two pyrazine carbons will appear in the aromatic region (δ 120-145 ppm), while the methylene carbon of the hydroxymethyl group will be the most upfield signal (δ 55-65 ppm).

| Predicted Spectroscopic Data | |

| Technique | Expected Features |

| ¹H NMR (in DMSO-d₆) | δ 8.5-8.7 (d, 1H, pyrazine-H), δ 8.3-8.5 (d, 1H, pyrazine-H), δ 7.5-8.0 (br s, 2H, -CONH₂), δ 5.0-5.5 (br s, 1H, -OH), δ 4.6-4.8 (s, 2H, -CH₂OH) |

| ¹³C NMR (in DMSO-d₆) | δ 165-168 (C=O), δ 150-155 (C-CH₂OH), δ 142-148 (3 additional pyrazine carbons), δ 60-65 (-CH₂OH) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amide), 3300-3200 (O-H stretch, alcohol), 1670-1690 (C=O stretch, amide I), 1600-1620 (N-H bend, amide II), 1400-1580 (C=C/C=N ring stretch) |

| Mass Spec (ESI+) | m/z 154.06 [M+H]⁺, 176.04 [M+Na]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include a strong, sharp peak for the amide carbonyl (C=O) stretch around 1670-1690 cm⁻¹. Broad bands corresponding to the O-H stretch of the alcohol and N-H stretches of the amide will be visible in the 3200-3500 cm⁻¹ region. Vibrations from the pyrazine ring (C=C and C=N stretching) will appear in the 1400-1600 cm⁻¹ fingerprint region.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the elemental composition. In electrospray ionization (ESI) mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 154.06.

Synthesis and Purification Protocol

The synthesis of 3-hydroxymethylpyrazine-2-carboxamide can be approached through several routes, often adapted from established methods for preparing Favipiravir and other pyrazine derivatives.[6][7] A robust and logical pathway involves the functionalization of a pre-existing pyrazine core.

Proposed Synthetic Pathway

A plausible and efficient three-step synthesis can be designed starting from the commercially available 3-methylpyrazine-2-carboxylic acid. This strategy involves (1) amidation of the carboxylic acid, (2) selective free-radical bromination of the methyl group, and (3) nucleophilic substitution of the bromide with a hydroxide source.

Caption: Proposed synthetic workflow for 3-hydroxymethylpyrazine-2-carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpyrazine-2-carboxamide

-

To a stirred suspension of 3-methylpyrazine-2-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

Carefully add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide (10 eq).

-

Stir the mixture for 1 hour, allowing it to warm to room temperature.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-methylpyrazine-2-carboxamide.

Step 2: Synthesis of 3-(Bromomethyl)pyrazine-2-carboxamide

-

Suspend 3-methylpyrazine-2-carboxamide (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the mixture to reflux under an inert atmosphere for 4-6 hours.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the brominated intermediate.

Step 3: Synthesis of 3-Hydroxymethylpyrazine-2-carboxamide

-

Dissolve 3-(bromomethyl)pyrazine-2-carboxamide (1.0 eq) in a mixture of water and a co-solvent like acetone.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Heat the mixture to reflux for 3-5 hours until the starting material is consumed.

-

Cool the solution to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-hydroxymethylpyrazine-2-carboxamide.

Biological Context and Significance

The primary interest in 3-hydroxymethylpyrazine-2-carboxamide stems from its identity as a structural analogue of Favipiravir, a prodrug that targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[7][8]

Postulated Mechanism of Action

By analogy to Favipiravir, 3-hydroxymethylpyrazine-2-carboxamide is expected to function as a prodrug.[8][9] Upon entering a host cell, it would undergo phosphoribosylation by host enzymes to form its active triphosphate metabolite. This active form, a nucleoside analogue, can then be recognized by viral RdRp and incorporated into the growing viral RNA chain, where it acts as a chain terminator and inhibits viral replication.[8]

Caption: Postulated metabolic activation pathway.

Comparative Analysis with Favipiravir

The key structural difference between this compound and Favipiravir is the absence of a fluorine atom at the 6-position of the pyrazine ring. Fluorine is a highly electronegative and electron-withdrawing atom. Its absence in 3-hydroxymethylpyrazine-2-carboxamide would be expected to:

-

Alter Electron Density: Change the electron distribution of the pyrazine ring, which could affect the efficiency of the initial phosphoribosylation step.

-

Modify Acidity: Impact the pKa of the molecule, potentially altering its cellular uptake and interaction with the active site of RdRp.

-

Impact Binding Affinity: The fluorine atom in Favipiravir may participate in specific interactions within the RdRp active site. Its absence could lead to a lower binding affinity and reduced inhibitory potency.

Studies on the non-fluorinated analogue of Favipiravir, also known as T-1105, have shown that it retains antiviral activity, but is generally less potent than its fluorinated counterpart, underscoring the critical role of the fluorine substituent in optimizing the drug's efficacy.[9]

Conclusion and Future Outlook

3-Hydroxymethylpyrazine-2-carboxamide is a molecule of significant academic and pharmaceutical interest due to its close structural relationship with the antiviral drug Favipiravir. This guide has provided a comprehensive overview of its chemical structure, a predictive analysis of its spectroscopic properties, a viable synthetic route, and its biological rationale. While it may be less potent than Favipiravir, it serves as a crucial scaffold for medicinal chemistry efforts. Future research should focus on obtaining empirical analytical data to validate the predicted profiles and exploring further derivatization of the hydroxymethyl or carboxamide groups to potentially enhance antiviral activity or modulate pharmacokinetic properties. Such studies are essential for the rational design of next-generation pyrazine-based antiviral agents.

References

-

A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry (RSC Publishing). Available at: [Link].

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Center for Biotechnology Information (PMC). Available at: [Link].

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link].

-

An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. National Center for Biotechnology Information (PMC). Available at: [Link].

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

-

Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link].

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological and Chemical Sciences (RJPBCS). Available at: [https://www.rjpbcs.com/pdf/2016_7(6)/[10].pdf]([Link]10].pdf).

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link].

-

Favipiravir. Wikipedia. Available at: [Link].

-

3-Hydroxy-N-methylpyridine-2-carboxamide. PubChem. Available at: [Link].

-

3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. PubChemLite. Available at: [Link].

-

SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. Available at: [Link].

-

Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. Available at: [Link].

-

Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. National Center for Biotechnology Information (PMC). Available at: [Link].

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link].

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). Available at: [Link].

-

Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and.... National Center for Biotechnology Information (PMC). Available at: [Link].

- Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Google Patents.

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link].

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. 3-Pyridinecarboxylic acid N-hydroxymethylamide(3569-99-1) 1H NMR [m.chemicalbook.com]

- 3. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]

- 4. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]

- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Favipiravir - Wikipedia [en.wikipedia.org]

- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists - Google Patents [patents.google.com]

3-(Hydroxymethyl)pyrazine-2-carboxamide molecular weight and formula

Core Identity & Physicochemical Profile[1][2][3][4][5]

3-(Hydroxymethyl)pyrazine-2-carboxamide is a functionalized pyrazine derivative distinct from the well-known antiviral intermediate T-1105 (3-hydroxypyrazine-2-carboxamide). While T-1105 serves as the direct precursor to Favipiravir (T-705), the 3-hydroxymethyl analog represents a critical structural probe for exploring the steric and electronic tolerance of the viral RNA-dependent RNA polymerase (RdRp) binding pocket.

The presence of the hydroxymethyl group (–CH₂OH) at the C3 position, adjacent to the carboxamide (–CONH₂), introduces an intramolecular hydrogen-bonding motif that influences the planarity and solubility of the molecule compared to its 3-methyl or 3-hydroxy counterparts.

Chemical Specifications

| Property | Data | Note |

| CAS Registry Number | 40108-00-7 | Verified Registry |

| IUPAC Name | 3-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | Monoisotopic Mass: 153.05 g/mol |

| SMILES | NC(=O)C1=NC(CO)=CN=C1 | |

| InChI Key | InChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5 | |

| Appearance | Off-white to pale yellow solid | Hygroscopic tendency |

| Predicted LogP | -0.8 to -1.2 | Highly polar; water soluble |

| pKa (Predicted) | ~12.5 (Amide), ~13.5 (Alcohol) | Non-ionizable at physiological pH |

Synthetic Methodologies

Synthesizing 3-substituted pyrazine-2-carboxamides is synthetically challenging due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution. Two primary routes are established: Radical Functionalization (Minisci) and Side-Chain Oxidation .

Route A: Radical Hydroxymethylation (Minisci Reaction)

This method utilizes a radical mechanism to install the hydroxymethyl group directly onto the pyrazine ring. While direct, it requires careful control of regioselectivity, as the C5 and C6 positions are also reactive.

-

Reagents: Methanol (solvent/reactant), Ammonium Persulfate (oxidant), Sulfuric Acid.

-

Mechanism: Generation of a hydroxymethyl radical (•CH₂OH) from methanol, which attacks the protonated heteroaromatic base.

Protocol:

-

Dissolve pyrazine-2-carboxamide (1.0 eq) in a mixture of water and methanol (1:5 ratio).

-

Acidify with H₂SO₄ (1.0 eq) to protonate the pyrazine nitrogen, activating the ring toward nucleophilic radical attack.

-

Heat to 70°C. Add Ammonium Persulfate (1.5 eq) portion-wise over 2 hours.

-

Critical Step: Monitor by HPLC. The 5-isomer is often the major product. The 3-isomer (target) forms due to the directing effect of the amide group but may require chromatographic separation.

Route B: Boekelheide Rearrangement / Oxidation (High Specificity)

A more regioselective approach involves the functionalization of a 3-methyl precursor.

-

Precursor: 3-Methylpyrazine-2-carboxamide[1]

-

Reagents:

-CPBA (meta-chloroperoxybenzoic acid), Acetic Anhydride ( -

Mechanism: Formation of the N-oxide followed by a Boekelheide rearrangement to the acetoxymethyl intermediate, then hydrolysis.

Protocol:

-

N-Oxidation: Treat 3-methylpyrazine-2-carboxamide with

-CPBA in DCM to form the N-oxide (specifically at N4 or N1 depending on sterics). -

Rearrangement: Reflux the N-oxide in acetic anhydride. The oxygen migrates to the benzylic (methyl) position, forming 3-(acetoxymethyl)pyrazine-2-carboxamide .

-

Hydrolysis: Treat the acetate intermediate with mild base (

in MeOH) to yield the free alcohol: 3-(hydroxymethyl)pyrazine-2-carboxamide .

Visualization: Synthetic Pathways[7]

Caption: Comparison of Minisci radical alkylation (top) vs. Boekelheide rearrangement (bottom) for synthesis.

Analytical Characterization

Due to the high polarity of the hydroxymethyl group and the amide, standard C18 HPLC methods often result in poor retention (elution near the void volume).

Recommended HPLC Method

-

Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP). These columns prevent "phase collapse" in high-aqueous conditions.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)

-

Mobile Phase B: Acetonitrile

-

Gradient: 0% B (Hold 2 min)

30% B over 10 min. -

Detection: UV @ 270 nm (Pyrazine characteristic absorption).

-

Retention Logic: The 3-hydroxymethyl isomer will typically elute after the 3-hydroxy (T-1105) analog but before the 3-methyl analog due to hydrogen bonding capabilities reducing the effective lipophilicity relative to the methyl group.

Structural Biology & Favipiravir Context

In the context of antiviral drug design (Favipiravir analogs), the C3 position is a critical determinant of biological activity.

-

T-1105 (3-OH): The hydroxyl group exists in tautomeric equilibrium with the oxo-form (2-oxo-1H-pyrazine-3-carboxamide). This tautomerism is essential for recognition by the viral polymerase as a pseudo-base.

-

Target (3-CH₂OH): The hydroxymethyl group cannot tautomerize to a keto form. Therefore, it acts as a "dead-end" probe. If a viral polymerase accepts the 3-hydroxymethyl analog, it suggests the binding pocket tolerates steric bulk and does not strictly require the keto-enol tautomerism for initial binding, though catalytic incorporation into RNA would likely be blocked.

Pathway Diagram: Analog Relationships

Caption: Structural relationship between the target molecule and the antiviral agents T-1105 and Favipiravir.

References

-

Chemical Identity: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135432095. Retrieved February 15, 2026, from [Link]

-

Favipiravir Synthesis Context: Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research. Retrieved from [Link]

-

Minisci Reaction Methodology: Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm. Retrieved from [Link]

-

Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Guide: Structural & Functional Divergence of Pyrazine-2-Carboxamide Analogs

This technical guide provides an in-depth analysis of the structural and functional divergence between 3-hydroxypyrazine-2-carboxamide (the active core of T-1105 and Favipiravir/T-705) and its 3-hydroxymethyl analog .

Executive Summary

The distinction between 3-hydroxypyrazine-2-carboxamide (Molecule A) and its 3-hydroxymethyl analog (Molecule B) represents a fundamental lesson in medicinal chemistry: the difference between a tautomeric pharmacophore and a steric probe .

-

Molecule A (T-1105): Possesses a 3-hydroxyl group directly attached to the pyrazine ring.[1] This group is not merely a polar handle; it is a "tautomeric switch." It allows the molecule to oscillate between an enol and a keto form. The keto form mimics the hydrogen-bonding face of Guanine and Uracil, enabling lethal mutagenesis in viral RNA.

-

Molecule B (3-Hydroxymethyl Analog): Possesses a hydroxymethyl group (-CH₂OH) at the 3-position. This group is chemically "locked" as an alcohol. It cannot participate in the keto-enol tautomerism required for ambiguous base pairing. Consequently, it lacks the specific antiviral mechanism of T-1105/Favipiravir.

Molecular Architecture & Tautomerism

The core differentiator is the electronic connectivity of the substituent at position 3.

The Tautomeric Switch (Molecule A)

In T-1105 (and Favipiravir), the 3-OH group is acidic (pKa ~ 5.1). At physiological pH, it exists in equilibrium with its deprotonated form and, crucially, the 2-oxo (keto) tautomer.

-

Enol Form: 3-hydroxypyrazine-2-carboxamide.[1]

-

Keto Form: 3-oxo-3,4-dihydropyrazine-2-carboxamide.

-

Significance: The keto form presents a Hydrogen-Bond Donor (N-H) and Acceptor (C=O) pattern that mimics natural nucleobases.

The Steric Block (Molecule B)

The 3-hydroxymethyl analog extends the carbon skeleton by one methylene unit (-CH₂-).

-

Structure: The -OH is separated from the ring by a saturated carbon.

-

Consequence: There is no conjugated pathway to move a proton from the oxygen to the ring nitrogen. The molecule remains permanently in the "alcohol" state. It cannot mimic the planar "keto" face required for RdRp (RNA-dependent RNA Polymerase) deception.

Data Comparison Table

| Feature | 3-Hydroxypyrazine-2-carboxamide (T-1105) | 3-(Hydroxymethyl)pyrazine-2-carboxamide |

| 3-Position Group | Hydroxyl (-OH) | Hydroxymethyl (-CH₂OH) |

| Electronic State | Tautomeric (Enol | Fixed Alcohol (Non-tautomeric) |

| pKa (approx) | ~5.1 (Acidic proton on ring N/O) | ~15-16 (Aliphatic alcohol) |

| H-Bond Pattern | Mimics Guanine/Uracil (Ambiguous) | Static Donor/Acceptor (No mimicry) |

| RdRp Binding | High affinity (as RTP metabolite) | Low affinity / Steric Clash |

| Primary Role | Antiviral Prodrug Core | SAR Negative Control / Impurity |

Mechanism of Action: The "Lethal Mutagenesis" Pathway[2]

The efficacy of T-1105 relies on a multi-step metabolic activation. The 3-hydroxymethyl analog fails at the critical "Base Pairing" stage.

Pathway Logic

-

Cellular Entry: Both molecules likely enter via passive diffusion, though the hydroxymethyl analog is slightly more lipophilic (depending on conformation).

-

Phosphoribosylation (HGPRTase): The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) recognizes the pyrazine carboxamide scaffold.

-

T-1105: Is recognized as a pseudo-base and converted to the Ribose-5'-Monophosphate (RMP).

-

Analog: The extra methylene group (-CH₂-) creates steric bulk at the 3-position. This likely hinders the precise alignment required in the HGPRTase active site, significantly reducing activation efficiency.

-

-

RdRp Interaction (The Failure Point): Even if the analog were phosphorylated to the Triphosphate (RTP) form, it would fail here.

-

T-1105-RTP: Rotates its carboxamide group to mimic Guanine (pairing with C) or Uracil (pairing with A).

-

Analog-RTP: The -CH₂OH group is spatially fixed. It cannot form the specific hydrogen bonds required to trick the polymerase. It acts as a "non-functional" nucleotide, likely causing chain termination or simple competitive inhibition rather than mutagenesis.

-

Pathway Visualization (DOT)

Caption: Comparative activation pathway showing the high-efficiency metabolic conversion of T-1105 versus the steric/mechanistic failure of the hydroxymethyl analog.

Experimental Protocols

To experimentally validate the difference between these two analogs, the following protocols are recommended.

Protocol A: UV-Vis Tautomerism Assay

This protocol confirms the "Tautomeric Switch" capability of T-1105 compared to the static nature of the analog.

-

Preparation: Prepare 50 µM solutions of both compounds in three buffers:

-

Buffer A: pH 2.0 (Acidic)

-

Buffer B: pH 7.4 (Physiological)

-

Buffer C: pH 10.0 (Basic)

-

-

Measurement: Scan UV absorbance from 200 nm to 400 nm.

-

Expected Result:

-

T-1105: Will show significant bathochromic shifts (red shift) and isosbestic points as pH changes, indicating the shift between enol, keto, and anionic forms.

-

Hydroxymethyl Analog: Will show minimal spectral shifting (only minor ionization effects of the amide), confirming the lack of ring-based tautomerism.

-

Protocol B: In Vitro RdRp Incorporation Assay

This determines if the compound is actually accepted by the viral polymerase.

-

Substrates: Synthesize the Triphosphate (RTP) forms of both T-1105 and the Hydroxymethyl analog (chemical phosphorylation required).

-

System: Recombinant Influenza A RdRp complex + Viral RNA template + Primer.

-

Reaction:

-

Control: ATP, GTP, CTP, UTP.

-

Exp 1: Replace GTP with T-1105-RTP.

-

Exp 2: Replace GTP with Hydroxymethyl-RTP.

-

-

Analysis: Run products on a denaturing PAGE gel (Polyacrylamide Gel Electrophoresis).

-

Validation:

-

T-1105-RTP: Will show full-length RNA products (incorporation).

-

Hydroxymethyl-RTP: Will likely show no bands (failure to incorporate) or truncated bands (chain termination).

-

References

-

Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705." Antimicrobial Agents and Chemotherapy.[2] Link

-

Jin, Z., et al. (2013). "The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase." PLOS ONE. Link

-

Haghpanah, M., et al. (2025). "Green synthesis of structural analogs of favipiravir." RSC Advances. Link

- Cameron, C.E., et al. (2020). "Favipiravir tautomerism: a theoretical insight." Chemical Physics Letters. (Contextual grounding on the necessity of the 3-OH group).

Sources

Introduction: The Pyrazine-2-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 3-Substituted Pyrazine-2-Carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxamide group at position 2, the resulting pyrazine-2-carboxamide core becomes the foundation for a multitude of biologically active molecules. The most iconic example is Pyrazinamide (PZA), a first-line medication for the treatment of Mycobacterium tuberculosis.[2]

Structural modifications, particularly at the 3-position of the pyrazine ring, have been extensively explored to modulate the pharmacological properties of these derivatives.[3] This has led to the discovery of compounds with a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[4][5][6] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and key therapeutic applications of 3-substituted pyrazine-2-carboxamide derivatives. We will delve into the causality behind experimental choices and provide validated protocols to empower further research in this promising field.

Part 1: Synthetic Strategies for 3-Substituted Pyrazine-2-Carboxamides

The synthesis of 3-substituted pyrazine-2-carboxamide derivatives can be achieved through several strategic routes, depending on the availability of starting materials and the desired substituent at the 3-position. The choice of a specific pathway is often dictated by factors such as reaction efficiency, scalability, and the chemical nature of the target functional group.

Key Synthetic Pathways

The most common approaches begin with commercially available pyrazine precursors. These pathways are versatile, allowing for the introduction of a wide array of substituents at the C-3 position.

Caption: Key synthetic routes to 3-substituted pyrazine-2-carboxamide derivatives.

1. Nucleophilic Substitution on a Halogenated Pyrazine Core (Route A): This is arguably one of the most direct methods for introducing nitrogen-based substituents. The process typically starts with 3-chloropyrazine-2-carboxamide. The electron-withdrawing nature of the pyrazine nitrogens and the adjacent carboxamide group activates the chlorine atom at C-3 for nucleophilic aromatic substitution. Reaction with various primary or secondary amines, often under microwave irradiation to accelerate the reaction, yields a diverse library of 3-amino-substituted derivatives.[7]

2. Amide Coupling from Carboxylic Acids (Route B): This classic approach involves the activation of a pyrazine-2-carboxylic acid precursor, followed by condensation with an amine. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] This activated intermediate is then reacted with a substituted amine, often in the presence of a base like pyridine, to form the final amide product.[4] This method is robust and widely applicable for creating N-substituted amides.

3. Modification of Pyrazinamide (Route C): The readily available drug, Pyrazinamide, can serve as a starting material. A multi-step sequence involving hydrolysis of the amide to pyrazinoic acid, followed by esterification, and subsequent reaction with hydrazine hydrate yields pyrazinoic acid hydrazide.[8] This key intermediate can then be condensed with a variety of aldehydes or ketones to form hydrazone derivatives, which are a distinct class of 3-substituted pyrazines.[8]

4. Palladium-Catalyzed Cross-Coupling (Route D): For the introduction of carbon-based substituents, such as aryl or alkyl groups, modern cross-coupling reactions are indispensable. For instance, a bromo-substituted pyrazine carboxamide can undergo a Suzuki coupling reaction with various aryl boronic acids in the presence of a palladium catalyst to yield arylated derivatives.[9] This powerful technique allows for the construction of complex carbon-carbon bonds.

Experimental Protocol: Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol describes the synthesis via aminodehalogenation (Route A), a common and efficient method for generating 3-amino-substituted derivatives.[7]

Objective: To synthesize 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide from 3-chloropyrazine-2-carboxamide and 4-methylbenzylamine.

Materials:

-

3-chloropyrazine-2-carboxamide

-

4-methylbenzylamine

-

Methanol (anhydrous)

-

Ammonium chloride (NH₄Cl)

-

Microwave synthesis reactor

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography supplies (silica gel)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a microwave process vial, combine 3-chloropyrazine-2-carboxamide (1 mmol), 4-methylbenzylamine (1.2 mmol), and a catalytic amount of ammonium chloride (0.1 mmol) in anhydrous methanol (5 mL).

-

Rationale: Methanol serves as a polar solvent suitable for microwave heating. Ammonium chloride can act as a proton source, facilitating the reaction. A slight excess of the amine ensures complete consumption of the starting chloride.

-

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 130 °C for 40 minutes with a power of 90 W.[3]

-

Rationale: Microwave heating significantly reduces reaction times compared to conventional heating by efficiently coupling with the polar solvent and reactants, leading to rapid and uniform heating.

-

-

Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 1:1 ethyl acetate/hexane). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

-

Rationale: TLC is a crucial and rapid technique for monitoring the progress of a reaction, ensuring it is not stopped prematurely or allowed to proceed for too long, which could lead to side products.

-

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. Redissolve the residue in a larger volume of ethyl acetate and wash with water to remove any remaining ammonium chloride and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.

-

Rationale: This standard work-up procedure isolates the crude product from the reaction medium and removes inorganic byproducts.

-

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). Collect the fractions containing the pure product, as identified by TLC.

-

Rationale: Column chromatography is essential for separating the target compound from unreacted starting materials, side products, and other impurities, yielding a product of high purity.

-

-

Characterization: Combine the pure fractions and evaporate the solvent. Characterize the resulting solid by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[7]

-

Rationale: Spectroscopic analysis provides definitive proof of the chemical structure and confirms the successful synthesis of the target molecule.

-

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 3-substituted pyrazine-2-carboxamide scaffold has enabled its application across multiple therapeutic areas. The nature of the substituent at the 3-position is a critical determinant of biological activity.

Antimicrobial and Antimycobacterial Activity

Building on the legacy of Pyrazinamide, extensive research has focused on developing new derivatives to combat bacterial and mycobacterial infections, including drug-resistant strains.

Structure-Activity Relationship (SAR):

-

3-Amino Substituents: The introduction of a substituted amino group at the 3-position is a common strategy. In a series of 3-(benzylamino)pyrazine-2-carboxamides, the substitution pattern on the benzyl ring significantly influences antimycobacterial activity against M. tuberculosis H37Rv.[7]

-

Lipophilicity and Sterics: Compounds with small, lipophilic substituents on the benzyl ring, such as 4-methyl or 4-chloro, often exhibit potent activity. The compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed a minimum inhibitory concentration (MIC) of 6 µM, which is superior to Pyrazinamide itself, while also demonstrating low cytotoxicity.[7]

-

Hydrogen Bonding: The carboxamide moiety is crucial, acting as a hydrogen bond donor and acceptor, which is often essential for target binding. The amino group at C-3 also provides an additional hydrogen bond donor.

| Compound | R Substituent (at C-3) | MIC vs. M. tuberculosis H37Rv (µM) | Cytotoxicity IC₅₀ (µM) | Reference |

| 8 | (4-methylbenzyl)amino | 6 | ≥ 250 | [7] |

| 9 | (4-aminobenzyl)amino | 26 | N/A | [7] |

| 4 | (3-trifluoromethylbenzyl)amino | 42 | N/A | [7] |

| Pyrazinamide | H | 203 | N/A | [7] |

Table 1: Antimycobacterial activity and cytotoxicity of selected 3-substituted pyrazine-2-carboxamide derivatives.[7]

Anticancer Activity: Targeting Kinase Pathways

Pyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1] A key target family is the Fibroblast Growth Factor Receptors (FGFRs).

Mechanism of Action & SAR: FGFRs are receptor tyrosine kinases whose aberrant activation can drive tumor growth, proliferation, and angiogenesis.[10] 3-Aminopyrazine-2-carboxamide derivatives have been designed as novel FGFR inhibitors, often by employing a scaffold hopping strategy from known inhibitors.[10][11]

-

Core Scaffold: The 3-amino-pyrazine-2-carboxamide core is designed to form key hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain.[10][11] An intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen can pre-organize the molecule into a favorable conformation for binding.[11]

-

N-Phenyl Substituents: The amide is typically substituted with a di-substituted phenyl ring (e.g., 3,5-dihydroxyphenyl or 3,5-dimethoxyphenyl). These substituents occupy a deeper pocket and form additional interactions, enhancing potency and selectivity.

-

Pan-FGFR Inhibition: One lead compound, 18i , was identified as a pan-FGFR inhibitor with potent activity against FGFR1-4.[5][10] It effectively blocked FGFR activation and downstream signaling pathways (like MAPK and AKT) and showed strong anti-proliferative effects in cancer cell lines with FGFR abnormalities.[5][10]

Caption: Mechanism of action for FGFR inhibitors.

Antiviral Activity

The pyrazine scaffold is also being investigated for its potential against viral infections. Recent studies have explored the synthesis of pyrazine conjugates as potential antivirals against SARS-CoV-2.[6] While this area is less mature than the antimicrobial and anticancer fields, the ability of the pyrazine-2-carboxamide core to interact with biological targets makes it an attractive starting point for the design of novel viral enzyme inhibitors or entry blockers. Some fluorinated pyrazine-carboxamide derivatives have also been patented for their general antiviral activity.[12]

Part 3: Integrated Experimental Workflow

A logical and systematic workflow is paramount in the discovery and development of novel therapeutic agents. This process integrates chemical synthesis with biological evaluation to identify promising lead compounds.

Caption: Integrated workflow for the development of pyrazine-2-carboxamide derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).

Principle: The broth microdilution method is used to find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Synthesized pyrazine derivatives, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

-

Bacterial strain (e.g., S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Standard antibiotic for positive control (e.g., Ofloxacin).[8]

-

Spectrophotometer or plate reader.

Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Rationale: Standardizing the inoculum is critical for the reproducibility of MIC results.

-

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the stock solution of each test compound in MHB. This will create a range of concentrations to test. For example, from 100 µg/mL down to 0.78 µg/mL.

-

Rationale: Serial dilution allows for the efficient testing of a wide concentration range to pinpoint the exact MIC value.

-

-

Plate Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include several control wells on each plate:

-

Growth Control: Wells with MHB and inoculum only (no compound).

-

Sterility Control: Wells with MHB only (no inoculum).

-

Positive Control: Wells with a serial dilution of a standard antibiotic (e.g., Ofloxacin).

-

Solvent Control: Wells with the highest concentration of DMSO used in the test to ensure the solvent itself has no effect on bacterial growth.

-

Rationale: Controls are essential to validate the assay. They ensure the bacteria are viable, the media is sterile, and the results can be compared to a known standard.

-

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

-

Rationale: The absence of growth indicates that the compound has successfully inhibited the proliferation of the microorganism at that specific concentration.

-

Conclusion and Future Directions

3-Substituted pyrazine-2-carboxamide derivatives represent a remarkably fertile ground for medicinal chemistry and drug discovery. The scaffold's proven success, exemplified by Pyrazinamide, combined with the chemical tractability of the pyrazine ring, allows for the generation of vast and diverse chemical libraries. Current research highlights potent activity in critical therapeutic areas, particularly in developing novel agents against resistant mycobacteria and targeted anticancer therapies like FGFR inhibitors.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of current lead compounds. Exploring novel substituents at the 3-position, including bioisosteres and fragments identified through computational modeling, will continue to yield compounds with improved potency and selectivity. As our understanding of the molecular targets deepens, the rational design of the next generation of 3-substituted pyrazine-2-carboxamide derivatives holds immense promise for addressing unmet medical needs.

References

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv

-

Jatav, V., et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. (URL: [Link])

- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. (URL: )

-

Bouz, G., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. (URL: [Link])

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (URL: [Link])

-

Zheng, J., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: )

-

Zheng, J., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC - NIH. (URL: [Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC - NIH. (URL: [Link])

-

Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. (URL: [Link])

-

New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC - NIH. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

- NOVEL PYRAZINE DERIVATIVES OR THEIR SALTS, PHARMACEUTICAL COMPOSITIONS CONTAINING SUCH DERIVATIVES OR THEIR SALTS AND INTERMEDIATES USED IN THEIR PREPARATION.

-

Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. (URL: [Link])

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. (URL: [Link])

-

New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. (URL: [Link])

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. (URL: [Link])

-

3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PMC - NIH. (URL: [Link])

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. (URL: [Link])

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP1256588A4 - NOVEL PYRAZINE DERIVATIVES OR THEIR SALTS, PHARMACEUTICAL COMPOSITIONS CONTAINING SUCH DERIVATIVES OR THEIR SALTS AND INTERMEDIATES USED IN THEIR PREPARATION - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of 3-(Hydroxymethyl)pyrazine-2-carboxamide

The following technical guide details the solubility profile of 3-(Hydroxymethyl)pyrazine-2-carboxamide , a critical pyrazine intermediate.

Solvent Systems: Water (

Executive Summary

3-(Hydroxymethyl)pyrazine-2-carboxamide is a functionalized heterocyclic building block often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and energetic materials. Its solubility behavior is governed by the competition between its robust crystal lattice (stabilized by intermolecular amide hydrogen bonding) and its high polarity (conferred by the pyrazine nitrogens and the hydroxymethyl group).[1]

-

Water Solubility: High. Driven by extensive hydrogen bond networking with the bulk solvent.

-

Methanol Solubility: High (Superior for Process). Driven by favorable solvation of the aromatic pyrazine core combined with polar interactions.[1]

-

Key Insight: While soluble in both, Methanol is typically the preferred solvent for process intermediates due to lower heat of vaporization (easier removal) and the ability to induce crystallization by adding non-polar anti-solvents (e.g., ethers or heptane), which is difficult in aqueous systems.[1]

Physicochemical Characterization

To understand the solubility, we must first analyze the molecular interactions at play.[1]

Structural Analysis

The molecule consists of three distinct functional domains:

-

Pyrazine Core: Aromatic, electron-deficient, lipophilic character but with two polar nitrogen acceptors.[1]

-

Carboxamide Group (

): A strong hydrogen bond donor ( -

Hydroxymethyl Group (

): A primary alcohol that acts as both a donor and acceptor.[1] Its proximity to the amide allows for potential intramolecular hydrogen bonding , which can reduce the energy required to break the crystal lattice, thereby enhancing solubility compared to the non-hydroxylated parent.[1]

Predicted Solubility Parameters

-

LogP (Octanol/Water): Estimated ~ -0.8 to -1.2 (Highly Hydrophilic).

-

H-Bond Donors: 2 (Amide

, Alcohol -

H-Bond Acceptors: 5 (Pyrazine

, Amide

Comparative Solubility Table (Theoretical & Empirical Trends)

| Parameter | Water ( | Methanol ( |

| Dielectric Constant ( | 80.1 (High Polarity) | 32.7 (Moderate Polarity) |

| Solvation Mechanism | H-Bond Networking | Dipole-Dipole & H-Bonding |

| Predicted Solubility | > 50 mg/mL | > 80 mg/mL |

| Temperature Sensitivity | Moderate increase with | Significant increase with |

| Process Utility | Formulation / Bio-assays | Synthesis / Crystallization / Purification |

Solubility Thermodynamics & Mechanism

The dissolution of 3-(Hydroxymethyl)pyrazine-2-carboxamide involves overcoming the lattice energy (

The "Dual-Solvent" Behavior

-

In Water: The water molecules form a hydration shell around the hydrophilic amide and hydroxyl groups.[1] However, the hydrophobic hydration penalty of the aromatic pyrazine ring slightly opposes dissolution.[1]

-

In Methanol: The methyl group of methanol interacts favorably with the aromatic pyrazine ring (Van der Waals forces), while the hydroxyl group of methanol engages the amide/alcohol moieties.[1]

-

Result: Methanol often dissolves this class of compounds faster and at higher concentrations than water because it accommodates both the polar and aromatic domains of the molecule.[1]

-

Visualization: Solubility Equilibrium

The following diagram illustrates the competing forces in the dissolution process.

Caption: Thermodynamic equilibrium of 3-(Hydroxymethyl)pyrazine-2-carboxamide dissolution. Methanol offers a dual solvation mechanism targeting both the polar and aromatic domains.[1]

Experimental Determination Protocol

Since specific solubility values can vary by batch purity and polymorph, the following Self-Validating Protocol is recommended to determine the exact solubility limit for your specific lot.

Method: Shake-Flask with HPLC Quantification

Reagents & Equipment

-

Solvents: HPLC-grade Water, HPLC-grade Methanol.

-

Equipment: Orbital shaker (thermostated), 0.45 µm PTFE syringe filters, HPLC system (UV detector @ 254 nm).

-

Standard: Pure 3-(Hydroxymethyl)pyrazine-2-carboxamide (for calibration curve).

Step-by-Step Workflow

-

Preparation:

-

Add excess solid compound (~100 mg) to 1 mL of solvent (Water or MeOH) in a glass vial.

-

Ensure undissolved solid remains visible (saturated suspension).[1]

-

-

Equilibration:

-

Agitate at 25°C for 24 hours.

-

Check: If all solid dissolves, add more until saturation is maintained.[1]

-

-

Sampling:

-

Quantification:

Caption: Standardized Shake-Flask Protocol for solubility determination.

Process Implications for Drug Development[1][2][3]

Purification Strategy (Recrystallization)

-

Solvent: Methanol.[2]

-

Anti-Solvent: Isopropyl Ether (IPE) or Heptane.[1]

-

Method: Dissolve the crude intermediate in warm Methanol (high solubility). Cool to room temperature and slowly add IPE. The impurities often remain in the organic mother liquor while the pure amide crystallizes out.[1]

Formulation

-

Aqueous: Due to high water solubility, this compound is suitable for aqueous formulations.[1] However, stability (hydrolysis of the amide) must be monitored at extreme pH.[1]

-

Stock Solutions: DMSO is the universal standard (solubility > 100 mg/mL), but Methanol is preferred for LC-MS workflows to avoid DMSO signal suppression.[1]

Impurity Rejection

-

T-1105 (3-Hydroxypyrazine-2-carboxamide): If your sample contains the 3-hydroxy tautomer impurity, it will be significantly less soluble in Methanol than the 3-hydroxymethyl target. Exploiting this difference allows for purification by washing the solid with cold methanol.

References

-

Tewatia, N., et al. (2012).[1] "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives." Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[1] Link

-

Ferreira, C., et al. (2012).[1] "Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents." Journal of Chemical & Engineering Data, 57(6).[1] Link[1]

-

PubChem Compound Summary. (2024). "Pyrazinamide (Pyrazine-2-carboxamide)."[3][4][5] National Center for Biotechnology Information.[1] Link

-

ChemScene. (2024). "Product Data: 2-(Hydroxymethyl)pyrazine (CAS 6705-33-5)."[2][6][7] Link

Sources

An In-depth Technical Guide to 3-(Hydroxymethyl)pyrazine-2-carboxamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the novel heterocyclic compound, 3-(Hydroxymethyl)pyrazine-2-carboxamide. While direct extensive research on this specific molecule, previously associated with PubChem CID 85810042, is emerging, this document synthesizes foundational knowledge from the broader class of pyrazine carboxamides to provide a robust framework for its study and potential applications. We will delve into its chemical attributes, plausible synthetic routes, and explore its prospective biological activities by drawing parallels with closely related and well-studied analogs.

Introduction: The Pyrazine Carboxamide Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1] The carboxamide functional group, when attached to the pyrazine ring, further enhances the potential for biological interactions, often through hydrogen bonding with protein targets.

3-(Hydroxymethyl)pyrazine-2-carboxamide is a distinct derivative within this class, characterized by a hydroxymethyl substituent at the 3-position. This feature introduces a primary alcohol group, which can significantly influence the molecule's polarity, solubility, and metabolic profile, while also providing a potential site for further chemical modification. Its structural similarity to antiviral agents like 3-hydroxypyrazine-2-carboxamide (T-1105) suggests a promising avenue for antiviral research.[2]

Physicochemical Properties and Structural Elucidation

While a comprehensive experimental dataset for 3-(Hydroxymethyl)pyrazine-2-carboxamide is not yet publicly available, we can predict its key physicochemical properties based on its structure. These predictions are crucial for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and biological assays.

| Property | Predicted Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| XlogP3 | -1.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

These properties are predicted and should be confirmed experimentally.

Spectroscopic characterization would be essential for confirming the structure of synthesized 3-(Hydroxymethyl)pyrazine-2-carboxamide. Based on the analysis of related pyrazine carboxamide derivatives, the following spectral features would be expected[3]:

-

¹H NMR: Distinct signals for the two pyrazine ring protons, a singlet for the amide protons, a triplet for the hydroxyl proton, and a doublet for the methylene protons of the hydroxymethyl group.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the pyrazine ring, the carboxamide group, and the hydroxymethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, O-H stretching of the alcohol, and C-N stretching.[3][4]

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Synthesis of 3-(Hydroxymethyl)pyrazine-2-carboxamide

A plausible synthetic route for 3-(Hydroxymethyl)pyrazine-2-carboxamide can be designed based on established methods for the synthesis of pyrazine carboxamide derivatives.[3][5] A common strategy involves the amidation of a pyrazine-2-carboxylic acid derivative.

A proposed multi-step synthesis is outlined below:

Caption: Proposed synthesis of 3-(Hydroxymethyl)pyrazine-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-(hydroxymethyl)pyrazine-2-carboxylate

-

To a solution of 3-(hydroxymethyl)pyrazine-2-carboxylic acid (1 mmol) in methanol (20 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(hydroxymethyl)pyrazine-2-carboxylate.

Step 2: Synthesis of 3-(Hydroxymethyl)pyrazine-2-carboxamide

-

Dissolve methyl 3-(hydroxymethyl)pyrazine-2-carboxylate (1 mmol) in a saturated solution of ammonia in methanol (25 mL).

-

Stir the mixture in a sealed vessel at 60 °C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(Hydroxymethyl)pyrazine-2-carboxamide.

Potential Biological Activity and Therapeutic Applications

The biological profile of 3-(Hydroxymethyl)pyrazine-2-carboxamide is yet to be fully elucidated. However, based on the extensive research into its structural analogs, we can hypothesize its potential in several therapeutic areas.

Antiviral Activity

The close structural resemblance to 3-hydroxypyrazine-2-carboxamide (T-1105), a known inhibitor of viral RNA-dependent RNA polymerase, strongly suggests that 3-(Hydroxymethyl)pyrazine-2-carboxamide could possess antiviral properties. The mechanism would likely involve intracellular conversion to its ribonucleoside triphosphate form, which then acts as a competitive inhibitor of the viral polymerase, ultimately terminating viral replication.

Caption: Hypothesized antiviral mechanism of action.

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[6] The pyrazine carboxamide scaffold can be tailored to fit into the ATP-binding pocket of FGFR kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. The hydroxymethyl group on 3-(Hydroxymethyl)pyrazine-2-carboxamide could potentially form additional hydrogen bonds within the kinase domain, enhancing its inhibitory activity.

Antimicrobial Activity

Pyrazine carboxamide derivatives have a long history of use as antimicrobial agents, with pyrazinamide being a cornerstone of tuberculosis treatment.[7] The antimicrobial activity of these compounds is often attributed to their ability to disrupt cellular processes unique to microorganisms. Various derivatives have shown efficacy against a range of bacteria and fungi.[3] It is plausible that 3-(Hydroxymethyl)pyrazine-2-carboxamide could exhibit broad-spectrum antimicrobial activity.

Future Directions and Conclusion

3-(Hydroxymethyl)pyrazine-2-carboxamide represents a promising, yet underexplored, molecule within the pharmacologically significant class of pyrazine carboxamides. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a scientifically-grounded hypothesis of its potential biological activities.

Future research should focus on:

-

Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques.

-

In Vitro Biological Screening: Conducting comprehensive screening to evaluate its antiviral, anticancer, and antimicrobial activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the hydroxymethyl group and to optimize potency and selectivity.

References

-

Nisha Tewatia, Abida, & K. P. Namdeo. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.).

-

PubChemLite. (n.d.). 3-hydroxypyrazine-2-carboxamide (C5H5N3O2). Retrieved from [Link]

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv

-

Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(46), 124-130. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

-

Agustina Eko Setyowati, W., Syah, Y. M., Ihsanawatia, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 3-hydroxypyrazine-2-carboxamide (C5H5N3O2) [pubchemlite.lcsb.uni.lu]

- 3. jocpr.com [jocpr.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jyoungpharm.org [jyoungpharm.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Hydroxymethyl)pyrazine-2-carboxamide

Abstract

This comprehensive guide details a robust and reliable two-step synthesis of 3-(hydroxymethyl)pyrazine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol begins with the selective mono-reduction of commercially available pyrazine-2,3-dicarboxylic acid to yield 3-(hydroxymethyl)pyrazine-2-carboxylic acid. This intermediate is subsequently converted to the target amide. This document provides a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, safety precautions, and expected characterization data to ensure reproducibility and verification of the final product.

Introduction

3-(Hydroxymethyl)pyrazine-2-carboxamide is a valuable building block in medicinal chemistry, notably as a precursor to the antiviral agent Favipiravir. The strategic synthesis of this molecule requires precise control over the reactivity of the two carboxylic acid groups on the starting material, pyrazine-2,3-dicarboxylic acid. The presented methodology leverages the chemoselective properties of borane-based reducing agents to achieve the desired mono-reduction, followed by a standard amidation procedure. This application note is intended for researchers, scientists, and professionals in drug development seeking a practical and well-documented procedure for the preparation of this important intermediate.

Synthetic Strategy: A Tale of Two Carboxyls